molecular formula C19H20N6O2S B2789338 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-26-2

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2789338
CAS RN: 1396812-26-2
M. Wt: 396.47
InChI Key: QDKHQEGUQOOORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, also known as IRAP inhibitor, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrazole-based inhibitor of insulin-regulated aminopeptidase (IRAP), an enzyme that plays a crucial role in cognitive function and memory consolidation.

Mechanism of Action

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor binds to the active site of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide and inhibits its activity, leading to increased levels of cognitive peptides such as oxytocin and vasopressin. These neuropeptides are known to play a crucial role in cognitive function and memory consolidation. 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has been shown to improve cognitive function and memory consolidation in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has been shown to improve cognitive function and memory consolidation in animal models of Alzheimer's disease and schizophrenia. In addition, 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has been shown to have antidepressant-like effects in animal models of depression. These effects are thought to be mediated by increased levels of oxytocin and vasopressin, which have been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying neurological and psychiatric disorders. In addition, 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has been shown to be selective for 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide and does not inhibit other aminopeptidases, reducing the risk of off-target effects. However, 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has some limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the mechanism of action of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor is not fully understood, and further research is needed to elucidate its effects on cognitive function and memory consolidation.

Future Directions

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has significant potential as a therapeutic agent for neurological and psychiatric disorders. Future research should focus on further elucidating the mechanism of action of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor and its effects on cognitive function and memory consolidation. In addition, the long-term safety and efficacy of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor should be established in preclinical and clinical studies. Finally, 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor may have potential applications in other areas, such as cancer research, where aminopeptidases play a crucial role in tumor growth and metastasis.

Synthesis Methods

The synthesis of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor involves the reaction of 4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with N-isopropylamine. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is involved in the regulation of neuropeptide activity, particularly in the degradation of cognitive peptides such as oxytocin and vasopressin. Inhibition of 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide activity by 2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide inhibitor can increase the levels of these neuropeptides, which may improve cognitive function and memory consolidation.

properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12(2)28-16-9-3-13(4-10-16)11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKHQEGUQOOORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(4-(isopropylthio)phenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

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